molecular formula C6H3ClN4O2 B099622 6-Chloro-3-nitroimidazo[1,2-b]pyridazine CAS No. 18087-76-8

6-Chloro-3-nitroimidazo[1,2-b]pyridazine

Cat. No. B099622
CAS No.: 18087-76-8
M. Wt: 198.57 g/mol
InChI Key: IJEZMDPWGDWYKJ-UHFFFAOYSA-N
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Patent
US09227975B2

Procedure details

6-Chloroimidazo[1,2-b]pyridazine (4.95 g, 31.6 mmol) [purchased from Combi-Blocks] was dissolved in 60 mL concentrated sulfuric acid, cooled in an ice bath, and nitric acid (9.9 mL, 158 mmol) was added dropwise while stirring. The reaction was stirred at 0° C. for 30 minutes, then at ambient temperature for 4.5 hours to reach completion. The reaction was poured onto ice, and the resulting aqueous mixture was neutralized with 50% NaOH aqueous solution and then extracted with EtOAc (3×400 mL). The organic layers were combined and washed with water (2×400 mL) and brine (400 mL), dried (Na2SO4), filtered and concentrated to yield the product as a yellowish powder (5.7 g, 91% yield).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.[N+:11]([O-])([OH:13])=[O:12].[OH-].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([N+:11]([O-:13])=[O:12])=[CH:9][N:10]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=CN2
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
washed with water (2×400 mL) and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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